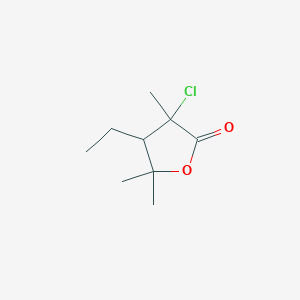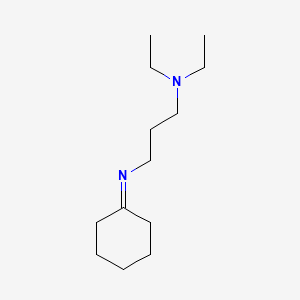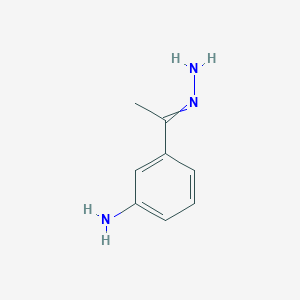
3-(1-Hydrazinylideneethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethanehydrazonoylaniline is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an aniline group attached to an ethanehydrazonoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethanehydrazonoylaniline typically involves the reaction of aniline with ethanehydrazonoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 3-ethanehydrazonoylaniline can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethanehydrazonoylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives, depending on the specific electrophile used.
Scientific Research Applications
3-Ethanehydrazonoylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-ethanehydrazonoylaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
3-Ethynylaniline: Another aniline derivative with an ethynyl group instead of an ethanehydrazonoyl group.
Dichloroaniline: An aniline derivative with two chlorine atoms attached to the benzene ring.
Uniqueness: 3-Ethanehydrazonoylaniline is unique due to the presence of the ethanehydrazonoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that are not achievable with other similar compounds.
Properties
CAS No. |
88237-27-8 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-ethanehydrazonoylaniline |
InChI |
InChI=1S/C8H11N3/c1-6(11-10)7-3-2-4-8(9)5-7/h2-5H,9-10H2,1H3 |
InChI Key |
WLSJYRUCECHXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



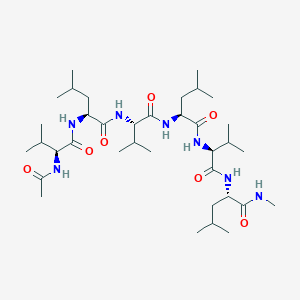
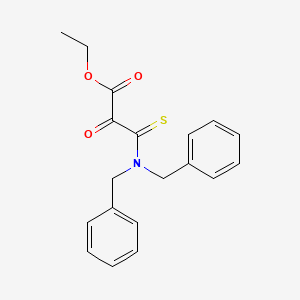
![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)



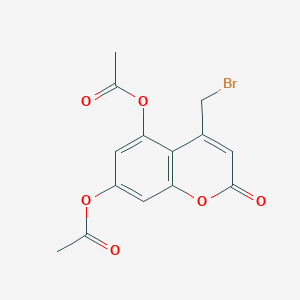
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
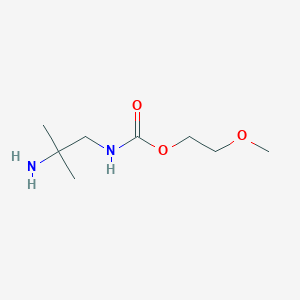
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
